

Application Note: Identification of Brexpiprazole S-oxide using UPLC-QTOF-MS/MS

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Compound of Interest

Compound Name: *Brexpiprazole S-oxide*

Cat. No.: *B1371586*

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Abstract

This application note details a robust and sensitive method for the identification and characterization of **Brexpiprazole S-oxide** (DM-3411), a principal metabolite of the atypical antipsychotic drug brexpiprazole, using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS). Brexpiprazole is metabolized in the liver primarily by CYP3A4 and CYP2D6 enzymes, with S-oxidation being a key metabolic pathway.[1][2][3] The methodology presented herein provides a comprehensive workflow for the separation, detection, and structural elucidation of this metabolite in various biological matrices. This approach is crucial for drug metabolism and pharmacokinetic (DMPK) studies in drug development.

Introduction

Brexpiprazole is a serotonin-dopamine activity modulator used in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.[1] Understanding its metabolic fate is essential for evaluating its efficacy and safety profile. The S-oxide metabolite of brexpiprazole, also known as DM-3411, is a significant metabolite found in both animal and human studies.[3][4] UPLC-QTOF-MS/MS offers high resolution and mass accuracy, making it an ideal platform for the identification of drug metabolites.[5][6][7] This note provides a detailed protocol for researchers, scientists, and drug development professionals.

Experimental Protocols

Sample Preparation

a) In Vitro Incubation with Liver Microsomes:

- Prepare a stock solution of brexpiprazole (10 mM) in DMSO.
- In a microcentrifuge tube, combine human liver microsomes (e.g., 0.5 mg/mL final concentration), brexpiprazole (10 μ M final concentration), and NADPH regenerating system (e.g., 1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride) in a phosphate buffer (100 mM, pH 7.4).
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- Incubate the mixture at 37°C for 60 minutes in a shaking water bath.
- Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
- Vortex the sample for 1 minute and then centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
- Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for UPLC-QTOF-MS/MS analysis.

b) Plasma Sample Preparation:

- Thaw frozen plasma samples at room temperature.
- To 100 μ L of plasma, add 300 μ L of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled **Brexpiprazole S-oxide-d8**).[\[8\]](#)
- Vortex for 2 minutes to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.

- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the initial mobile phase for analysis.

UPLC-QTOF-MS/MS Instrumentation and Conditions

a) UPLC System:

- Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 μ m) or equivalent.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 μ L.
- Gradient Elution:

Time (min)	% Mobile Phase B
0.0	5
1.0	5
8.0	95
10.0	95
10.1	5
12.0	5

b) QTOF-MS/MS System:

- Ionization Mode: Electrospray Ionization (ESI), Positive.

- Capillary Voltage: 3.0 kV.
- Sampling Cone Voltage: 40 V.
- Source Temperature: 120°C.
- Desolvation Temperature: 450°C.
- Desolvation Gas Flow: 800 L/hr.
- Cone Gas Flow: 50 L/hr.
- Acquisition Mode: MS^E (a data-independent acquisition mode that collects precursor and fragment ion data simultaneously).
- Mass Range: m/z 50-1000.
- Collision Energy: Low energy (e.g., 6 eV) for precursor ion data and a high-energy ramp (e.g., 15-40 eV) for fragment ion data.

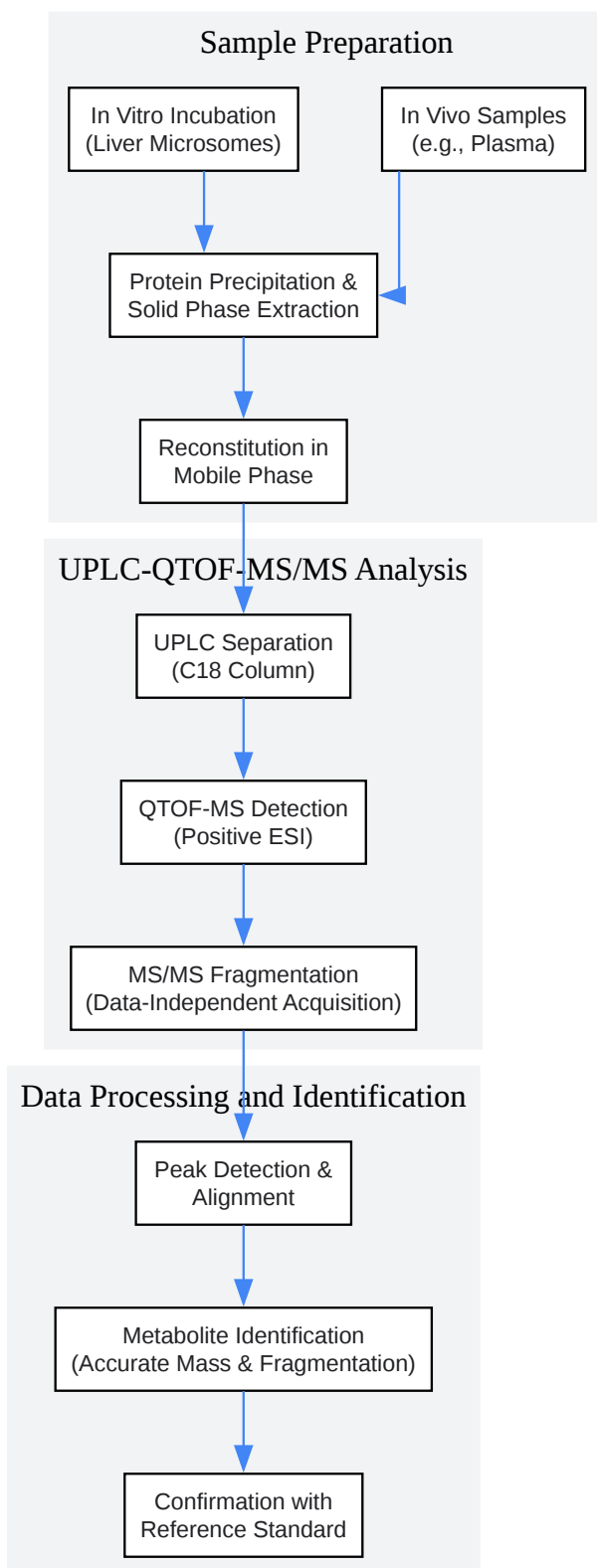
Data Presentation

The following table summarizes the expected quantitative data for brexpiprazole and its S-oxide metabolite.

Analyte	Precursor Ion (m/z)	Key Fragment Ions (m/z)	Retention Time (min)
Brexpiprazole	434.1897 [M+H] ⁺	224.1104, 197.0893, 169.0941	~5.8
Brexpiprazole S-oxide (DM-3411)	450.1846 [M+H] ⁺	240.1053, 224.1104, 197.0893	~4.5

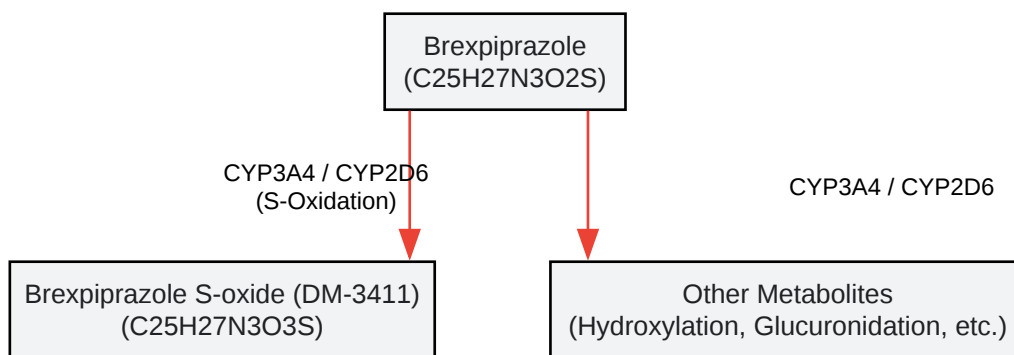
Note: The exact m/z values and retention times may vary slightly depending on the specific instrumentation and chromatographic conditions.

Mandatory Visualizations



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Caption: Experimental workflow for the identification of **Brexpiprazole S-oxide**.



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Caption: Metabolic pathway of Brexpiprazole to its S-oxide metabolite.

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